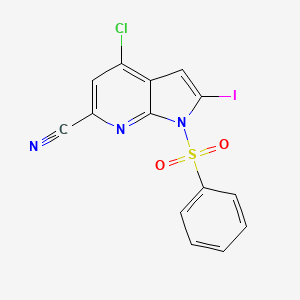

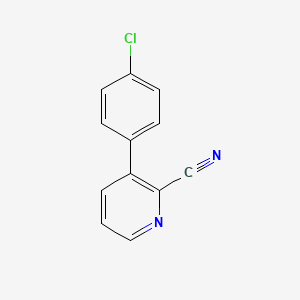

![molecular formula C6H5NOS B597877 4H-thieno[3,2-b]pyrrol-5(6H)-one CAS No. 14298-19-2](/img/structure/B597877.png)

4H-thieno[3,2-b]pyrrol-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

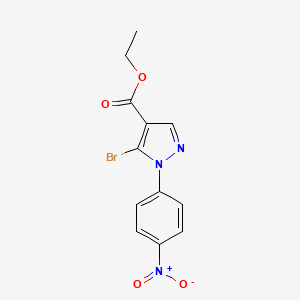

“4H-thieno[3,2-b]pyrrol-5(6H)-one” is a type of organoheterocyclic compound . It is also known as “4H-Thieno [3,2-b]pyrrole” and has a molecular formula of CHNS .

Synthesis Analysis

The synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles has been achieved by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . Another study reported the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of “4H-thieno[3,2-b]pyrrol-5(6H)-one” is characterized by a molecular formula of CHNS. The average mass is 123.176 Da and the monoisotopic mass is 123.014267 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-thieno[3,2-b]pyrrol-5(6H)-one” are characterized by a molecular formula of CHNS, an average mass of 123.176 Da, and a monoisotopic mass of 123.014267 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds, including thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine moieties, offering potential applications in drug discovery and material science (Ilyin et al., 2007).

Biological Activity and Potential in Neuroscience : 4H-thieno[3,2-b]pyrrole derivatives have been studied for their biological activity, particularly as potential bioisosteres for hallucinogens and serotonin agonists, indicating a role in neuroscience research (Blair et al., 1999).

Organic Semiconductors and Solar Cell Applications : Its derivatives have been used in the synthesis of organic semiconductors for applications in dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Wang et al., 2017).

Electrochemical Polymerization : This compound is involved in electrochemical polymerization processes, leading to conductive polymers with applications in electronics and material science (Berlin et al., 1992).

Antiviral Research : Thieno[3,2-b]pyrroles are identified as novel allosteric inhibitors of HCV NS5B RNA-dependent RNA polymerase, indicating their importance in antiviral drug research (Ontoria et al., 2006).

Cancer Research : Modifications of thieno[3,2-b]pyrroles have been investigated to improve water solubility for potential antiproliferative agents against cancer (Zafar et al., 2018).

Development of Field-Effect Transistors and Photothermal Conversion : Derivatives of 4H-thieno[3,2-b]pyrrole have been used in the synthesis of conjugated polymers for applications in field-effect transistors and photothermal conversion, showing potential in advanced electronic devices (Zhang et al., 2017).

Zukünftige Richtungen

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes has given new N′-arylmethylidene and N′-hetarylmethylidene hydrazides that attract interest as pharmacologically promising compounds . This suggests potential future directions for research and development involving “4H-thieno[3,2-b]pyrrol-5(6H)-one”.

Eigenschaften

IUPAC Name |

4,6-dihydrothieno[3,2-b]pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJWHCYBYKQBKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CS2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670510 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thieno[3,2-b]pyrrol-5(6H)-one | |

CAS RN |

14298-19-2 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

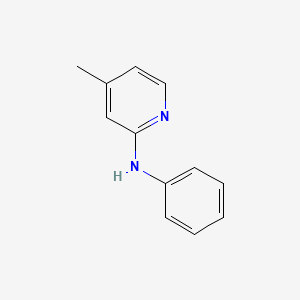

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)